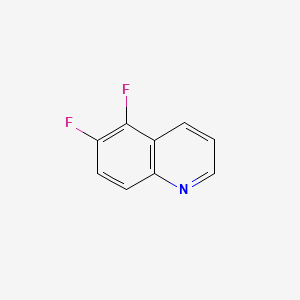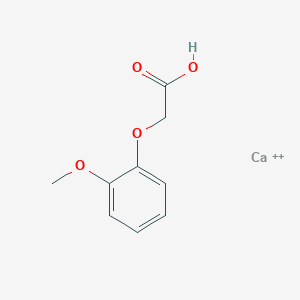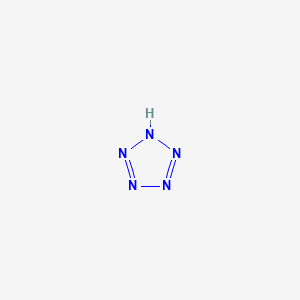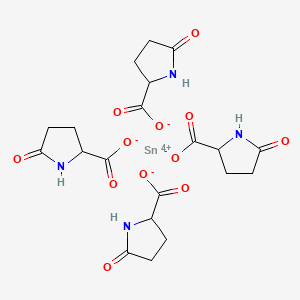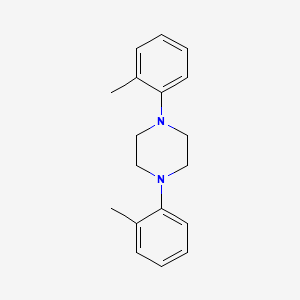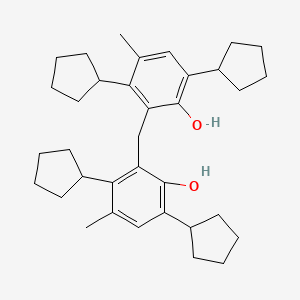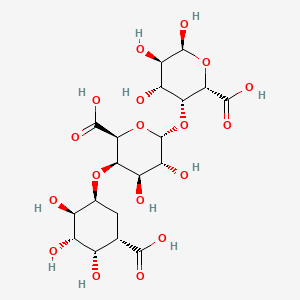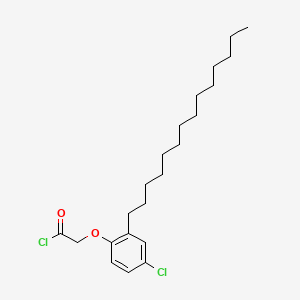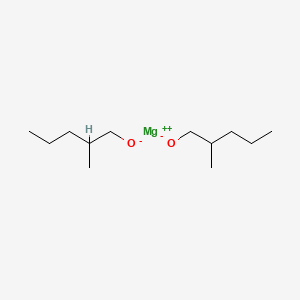
magnesium;2-methylpentan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-methylpentan-1-olate is an organometallic compound that features a magnesium atom bonded to a 2-methylpentan-1-olate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methylpentan-1-olate typically involves the reaction of magnesium with 2-methylpentan-1-ol in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
Mg+2-methylpentan-1-ol→this compound+H2
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where magnesium is reacted with 2-methylpentan-1-ol under controlled conditions. The process ensures high yield and purity of the product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methylpentan-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The magnesium atom can be substituted by other metal atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and other metal salts are often used in substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and organic by-products.
Reduction: Reduced organic compounds.
Substitution: New organometallic compounds with different metal centers.
Scientific Research Applications
Magnesium;2-methylpentan-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of magnesium;2-methylpentan-1-olate involves its ability to donate electrons and form bonds with other molecules. The magnesium atom acts as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium ethoxide
- Magnesium isopropoxide
- Magnesium tert-butoxide
Comparison
Magnesium;2-methylpentan-1-olate is unique due to its specific ligand structure, which imparts different reactivity and properties compared to other magnesium alkoxides. Its larger and more complex ligand can influence its solubility, stability, and reactivity in various chemical reactions.
Properties
CAS No. |
96826-95-8 |
|---|---|
Molecular Formula |
C12H26MgO2 |
Molecular Weight |
226.64 g/mol |
IUPAC Name |
magnesium;2-methylpentan-1-olate |
InChI |
InChI=1S/2C6H13O.Mg/c2*1-3-4-6(2)5-7;/h2*6H,3-5H2,1-2H3;/q2*-1;+2 |
InChI Key |
SQGOXAQJVLQRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C[O-].CCCC(C)C[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


